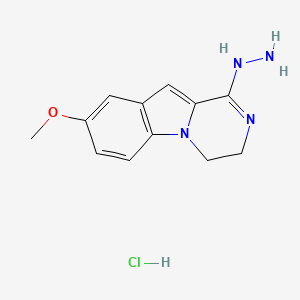
2-epi-Perindopril, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-epi-Perindopril, (2R)-, is an epimer of the antihypertensive drug perindopril. Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and stable coronary artery disease . The (2R)-2-epi-Perindopril isomer is almost inactive compared to its parent compound .
Métodos De Preparación
The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.
Análisis De Reacciones Químicas
2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-epi-Perindopril, (2R)-, has several scientific research applications, including:
Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.
Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.
Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.
Industry: It is used in the development and testing of new antihypertensive drugs.
Mecanismo De Acción
The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .
Comparación Con Compuestos Similares
2-epi-Perindopril, (2R)-, can be compared with other similar compounds, such as:
Perindopril: The parent compound, which is a potent ACE inhibitor.
2,2’-di-epi-Perindopril: Another epimer of perindopril with reduced activity.
Perindoprilat: The active metabolite of perindopril, which has a higher affinity for ACE
The uniqueness of 2-epi-Perindopril, (2R)-, lies in its specific stereochemistry and its role in studying the effects of epimerization on the activity of ACE inhibitors.
Propiedades
Número CAS |
145513-38-8 |
|---|---|
Fórmula molecular |
C19H32N2O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |
Clave InChI |
IPVQLZZIHOAWMC-UVPYHEFZSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




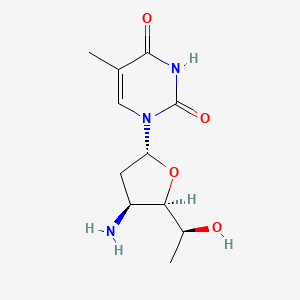
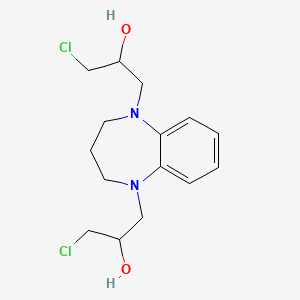

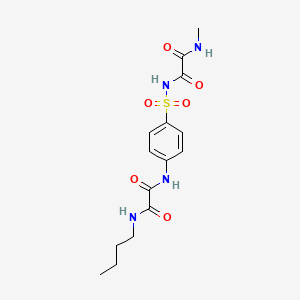
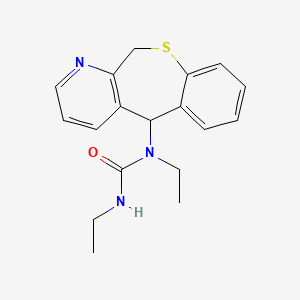

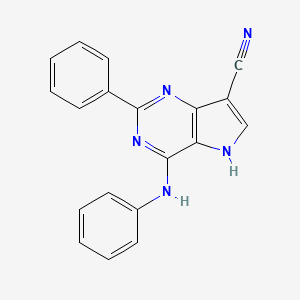
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)



